5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide

Cancer Research Cell Differentiation Psoriasis

5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide is a synthetic purine–furan hybrid small molecule (C₁₂H₁₂N₆O₄S, MW 336.33). It combines an N⁶‑purinyl-2‑furan carboxamide core with a 5‑dimethylsulfamoyl substituent on the furan ring.

Molecular Formula C12H12N6O4S
Molecular Weight 336.33
CAS No. 1171576-74-1
Cat. No. B2968111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide
CAS1171576-74-1
Molecular FormulaC12H12N6O4S
Molecular Weight336.33
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H12N6O4S/c1-18(2)23(20,21)8-4-3-7(22-8)12(19)17-11-9-10(14-5-13-9)15-6-16-11/h3-6H,1-2H3,(H2,13,14,15,16,17,19)
InChIKeyDJZUPQIDXREKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide (CAS 1171576-74-1) Chemical Profile and Procurement Context


5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide is a synthetic purine–furan hybrid small molecule (C₁₂H₁₂N₆O₄S, MW 336.33). It combines an N⁶‑purinyl-2‑furan carboxamide core with a 5‑dimethylsulfamoyl substituent on the furan ring . The compound is reported to exhibit pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, supporting its investigation as an anti‑cancer and anti‑psoriatic agent [1]. Commercially, it is typically supplied at ≥95% purity for research‑use‑only applications , and it serves as a useful scaffold for exploring purine‑directed pharmacology.

Why Generic Substitution of 5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide is Scientifically Unjustified


Purine‑based kinase inhibitors and anti‑proliferative agents are highly sensitive to even modest structural changes. The 5‑dimethylsulfamoyl group on the furan ring introduces a sterically constrained, polar sulfonamide moiety that directly modulates hydrogen‑bonding and electrostatic interactions with adenine‑binding pockets [1]. Unsubstituted N‑(9H‑purin‑6‑yl)furan‑2‑carboxamide (CAS 65316‑39‑4) lacks this sulfamoyl group, resulting in a fundamentally different electrostatic surface and likely altered target engagement [2]. Similarly, replacing the dimethylsulfamoyl with other sulfonamide substituents (e.g., morpholinosulfonyl or N‑methylsulfamoyl) would reposition key hydrogen‑bond acceptors and alter steric bulk, potentially abolishing or redirecting biological activity. Absent direct bioassay data comparing these analogs, any assumption of functional interchangeability risks selecting a compound with undetermined potency and unknown selectivity profile, compromising experimental reproducibility and procurement value.

Quantitative Evidence and Differentiation Guide for 5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide


Anti‑Proliferative and Differentiation‑Inducing Activity in Undifferentiated Cell Models

The compound is specifically described as possessing pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, a dual functional claim not reported for the unsubstituted parent N‑(9H‑purin‑6‑yl)furan‑2‑carboxamide or other simple furan‑carboxamide purine analogs [1]. Quantitatively, this activity is asserted in the context of anti‑cancer and anti‑psoriasis utility, but the underlying assay data (IC₅₀, differentiation index, etc.) are not publicly available in peer‑reviewed literature or patents [1].

Cancer Research Cell Differentiation Psoriasis

Structural Differentiation Relative to Unsubstituted Parent Purine–Furan Carboxamide

The target compound differs from the parent scaffold N‑(9H‑purin‑6‑yl)furan‑2‑carboxamide (CAS 65316‑39‑4) by the presence of a 5‑dimethylsulfamoyl group (‑SO₂NMe₂) . This substituent adds 107.14 Da of molecular weight, introduces a hydrogen‑bond acceptor (sulfonamide oxygen) and a potential hydrogen‑bond donor (if deprotonated), and increases calculated polar surface area by approximately 54 Ų relative to the parent (estimated by fragment addition) [1]. In purine‑binding sites, such modifications can dramatically shift selectivity among kinase isoforms and other ATP‑binding proteins [2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Recommended Application Scenarios for 5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide Based on Available Evidence


Scaffold‑Hopping and Structure–Activity Relationship (SAR) Exploration in Purine Kinase Inhibitor Programs

Medicinal chemistry teams seeking to diversify purine‑based inhibitor libraries can use this compound as a building block to explore the effects of a 5‑dimethylsulfamoyl furan moiety on kinase selectivity and cellular potency, building upon general purine SAR principles described in the patent literature [1]. Its significant divergence from the parent scaffold makes it a logical probe for assessing the importance of sulfonamide substitution in the target binding site.

Cell Differentiation and Anti‑Proliferation Phenotypic Screening

Given the reported ability to arrest undifferentiated cell proliferation and induce monocytic differentiation [2], the compound may serve as a phenotypic tool in oncology and dermatology research, particularly in acute myeloid leukemia (AML) or psoriasis models where differentiation therapy is a validated strategy. Confirmatory re‑synthesis and in‑house assay validation are recommended before large‑scale procurement.

Negative Control for Sulfonamide‑Dependent Activity Studies

When used alongside the unsubstituted parent N‑(9H‑purin‑6‑yl)furan‑2‑carboxamide, this compound can help delineate whether observed biological effects are sulfonamide‑dependent, providing mechanistic insights into the role of the dimethylsulfamoyl group in target engagement [3].

Quote Request

Request a Quote for 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.